2-Benzoyl-succinic acid diethyl ester
Description
Properties
CAS No. |
10539-50-1 |
|---|---|
Molecular Formula |
C15H18O5 |
Molecular Weight |
278.30 g/mol |
IUPAC Name |
diethyl 2-benzoylbutanedioate |
InChI |
InChI=1S/C15H18O5/c1-3-19-13(16)10-12(15(18)20-4-2)14(17)11-8-6-5-7-9-11/h5-9,12H,3-4,10H2,1-2H3 |
InChI Key |
QNMQQXJHWZWNSI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(C(=O)C1=CC=CC=C1)C(=O)OCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Benzoyl-succinic acid diethyl ester can be synthesized through several methods. One common approach involves the esterification of succinic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete esterification. Another method involves the reaction of succinic anhydride with benzoyl chloride in the presence of a base such as pyridine, followed by esterification with ethanol .
Industrial Production Methods
In industrial settings, the production of 2-Benzoyl-succinic acid diethyl ester often involves large-scale esterification processes. These processes utilize continuous reactors to maintain optimal reaction conditions, such as temperature and pressure, to maximize yield and efficiency. Catalysts like sulfuric acid or p-toluenesulfonic acid are commonly used to accelerate the esterification reaction .
Chemical Reactions Analysis
Types of Reactions
2-Benzoyl-succinic acid diethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The benzoyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Benzoyl-succinic acid diethyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving esters.
Industry: Used as a precursor in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Benzoyl-succinic acid diethyl ester involves its interaction with various molecular targets. In enzymatic reactions, the ester groups can be hydrolyzed by esterases, leading to the formation of succinic acid and benzoyl derivatives. The benzoyl group can interact with proteins and enzymes, potentially inhibiting or modifying their activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Comparative Analysis of Succinic and Malonic Acid Esters
Key Structural and Functional Differences:
Substituent Effects: The benzoyl group in 2-benzoyl-succinic acid diethyl ester enhances lipophilicity and UV absorption compared to the benzyl group in diethyl benzylmalonate .
Ester Chain Length :
- Ethyl esters (e.g., in the target compound and diethyl benzylmalonate) offer lower volatility and higher hydrophobicity than methyl esters (e.g., (S)-(-)-methylsuccinic acid dimethyl ester) .
Backbone Length :
- Malonic acid derivatives (e.g., diethyl benzylmalonate) have a two-carbon backbone, making them more conformationally flexible than succinic acid derivatives .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-Benzoyl-succinic acid diethyl ester, and what key parameters influence yield and purity?
- Methodology : The compound is typically synthesized via esterification of 2-benzoyl-succinic acid with ethanol in the presence of acid catalysts (e.g., sulfuric acid) under reflux. Critical parameters include stoichiometric ratios (excess ethanol drives esterification), reaction temperature (60–80°C to avoid decomposition), and catalyst concentration. Solvent selection (e.g., toluene for azeotropic water removal) improves yield. Post-synthesis, purification via fractional distillation or recrystallization (using ethanol/water mixtures) ensures purity .
Q. How can researchers characterize the purity and structural integrity of 2-Benzoyl-succinic acid diethyl ester using spectroscopic methods?
- Methodology :
- NMR : H NMR confirms ester groups (δ 1.2–1.4 ppm for ethyl CH, δ 4.1–4.3 ppm for ester CH) and benzoyl aromatic protons (δ 7.4–8.0 ppm). C NMR identifies carbonyl carbons (δ 165–175 ppm).
- IR Spectroscopy : Ester C=O stretches (~1740 cm) and aromatic C=C stretches (~1600 cm) validate functional groups.
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 308 for [M]) and fragmentation patterns (e.g., loss of ethyl groups) confirm molecular weight and structure .
Q. What storage conditions are recommended to maintain the stability of 2-Benzoyl-succinic acid diethyl ester?
- Methodology : Store under inert atmosphere (argon/nitrogen) at 2–8°C to prevent hydrolysis. Use amber glass vials to minimize photodegradation. Regular purity checks via TLC or HPLC are advised, especially after prolonged storage. Contamination with moisture or acids accelerates decomposition .
Advanced Research Questions
Q. What are the challenges in achieving regioselective esterification in the synthesis of 2-Benzoyl-succinic acid diethyl ester, and how can competing side reactions be mitigated?
- Methodology : The succinic acid backbone has two carboxylic acid groups, leading to potential di-esterification or incomplete mono-esterification. To enhance regioselectivity:
- Use bulky protecting groups (e.g., tert-butyl) for one carboxylic acid during synthesis.
- Employ kinetic control via low-temperature reactions (<50°C) and dropwise addition of ethanol.
- Monitor reaction progress using in-situ FTIR to detect intermediate mono-ester formation .
Q. How do variations in reaction solvent polarity impact the kinetic vs. thermodynamic control in the formation of 2-Benzoyl-succinic acid diethyl ester?
- Methodology : Polar solvents (e.g., DMF) stabilize charged intermediates, favoring mono-esterification (kinetic product). Non-polar solvents (e.g., toluene) favor di-ester formation (thermodynamic product due to entropy-driven azeotropic water removal). Solvent screening via Design of Experiments (DoE) optimizes selectivity. Computational modeling (e.g., DFT) predicts solvent effects on transition states .
Q. How can researchers resolve contradictions in reported melting points or spectral data for 2-Benzoyl-succinic acid diethyl ester across literature sources?
- Methodology :
- Cross-validate purity using orthogonal techniques (e.g., HPLC coupled with NMR).
- Compare data with standardized references from NIST Chemistry WebBook or peer-reviewed synthesis protocols.
- Investigate polymorphic forms via X-ray crystallography, as crystalline vs. amorphous states affect melting points .
Q. What strategies are effective in scaling up the synthesis of 2-Benzoyl-succinic acid diethyl ester while maintaining reproducibility?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
